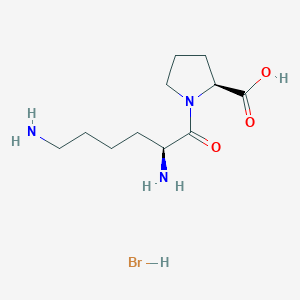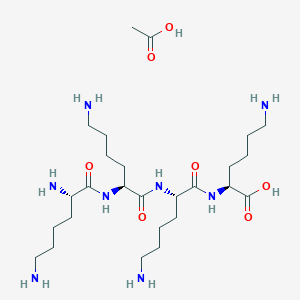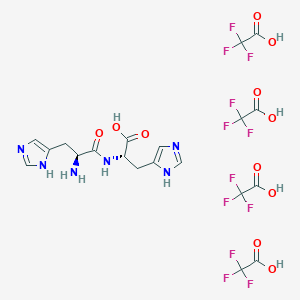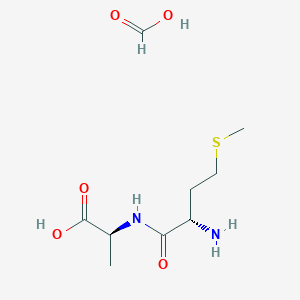
H-Lys-Pro-OH Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys-Pro-OH Hydrochloride, also known as H-Lys-Pro-HCl, is a dipeptide formed from the amino acids lysine and proline, and is widely used in laboratory experiments and scientific research. This dipeptide has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientists in many different fields. In
科学的研究の応用
H-Lys-Pro-OH Hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of dipeptides on the activity of enzymes, as well as on the structure and function of proteins. It has also been used to study the effects of dipeptides on the transport of drugs across cell membranes, as well as the effects of dipeptides on the binding of drugs to proteins. Additionally, this compound has been used to study the effects of dipeptides on the regulation of gene expression.
作用機序
The mechanism of action of H-Lys-Pro-OH Hydrochloride is not fully understood. However, it is believed that the dipeptide is able to interact with various proteins in the body, altering their structure and function. This altered structure and function can then lead to changes in the activity of enzymes, the transport of drugs across cell membranes, and the binding of drugs to proteins. Additionally, the dipeptide may be able to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that the dipeptide is able to alter the activity of enzymes, as well as the transport of drugs across cell membranes and the binding of drugs to proteins. Additionally, the dipeptide has been found to be able to affect the expression of certain genes.
実験室実験の利点と制限
The advantages of using H-Lys-Pro-OH Hydrochloride in laboratory experiments include its low cost, its ease of synthesis, and its ability to interact with various proteins and affect their structure and function. Additionally, the dipeptide can be used to study the effects of dipeptides on the activity of enzymes, the transport of drugs across cell membranes, and the binding of drugs to proteins.
The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the dipeptide is not able to affect all proteins and enzymes, and its effects on gene expression are not yet fully understood.
将来の方向性
The potential future directions for H-Lys-Pro-OH Hydrochloride include further research into its mechanism of action and its effects on gene expression. Additionally, further research could be done to explore the potential therapeutic applications of the dipeptide. Additionally, research could be done to explore the potential of using this compound as a drug delivery system. Finally, research could be done to explore the potential of using this compound in other laboratory experiments, such as those involving cell culture or animal models.
合成法
H-Lys-Pro-OH Hydrochloride is synthesized through a two-step process. First, lysine and proline are reacted together in the presence of a base catalyst to form the dipeptide. This reaction is typically carried out at a temperature of 60-80 degrees Celsius. The resulting dipeptide is then treated with hydrochloric acid to form the hydrochloride salt. This reaction is typically carried out at room temperature.
特性
IUPAC Name |
(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.BrH/c12-6-2-1-4-8(13)10(15)14-7-3-5-9(14)11(16)17;/h8-9H,1-7,12-13H2,(H,16,17);1H/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFGZGWOLUNDOF-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)


![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)
![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)








